molecular formula C23H27FN2O3 B2753442 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351610-03-1

3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2753442
CAS RN: 1351610-03-1
M. Wt: 398.478
InChI Key: RYEIPTWOUQBGAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate” is complex. It’s available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Chemical Stability and Biological Activity

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Cyclohexylcarbamic acid aryl esters, including compounds similar to "3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate," are investigated for their role as FAAH inhibitors, which could potentially treat pain and inflammation. Electrophilicity of the carbamate fragment is critical for pharmacological activity, influencing both chemical stability and biological effects. Introduction of electron-donor substituents can increase hydrolytic stability without affecting inhibitory potency (Vacondio et al., 2009).

Synthesis and Characterization

  • Antitumor Activity : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in many antitumor drugs, demonstrates the importance of such compounds in developing small molecular inhibitors targeting cancer (Gan et al., 2021).
  • Molecular Structure Analysis : Studies on compounds like 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate provide insights into the molecular structure, showcasing the complex interactions and conformations that can influence the behavior and potential applications of these chemicals (Ghalib et al., 2010).

Fluorescent Sensors and Chiral Stationary Phases

  • Fluorescent pH Sensors : The design and synthesis of heteroatom-containing organic fluorophores for use as fluorescent pH sensors in both solution and solid state are explored. Such materials demonstrate aggregation-induced emission (AIE) and can be used for detecting acidic and basic organic vapors, highlighting the versatility of carbamate derivatives in sensor technology (Yang et al., 2013).
  • Chiral Stationary Phases for Chromatography : Cyclohexylcarbamates of cellulose and amylose have been evaluated as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), showcasing the application of carbamate derivatives in separating enantiomers, which is crucial for pharmaceutical research (Kubota et al., 2000).

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed . It’s recommended to wash hands and any exposed skin thoroughly after handling . In case of ingestion, it’s advised to rinse the mouth with water and seek medical attention if symptoms occur .

properties

IUPAC Name

[3-(2-phenylbutanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-2-21(16-7-4-3-5-8-16)22(27)25-19-9-6-10-20(15-19)29-23(28)26-18-13-11-17(24)12-14-18/h3-5,7-8,11-14,19-21H,2,6,9-10,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEIPTWOUQBGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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